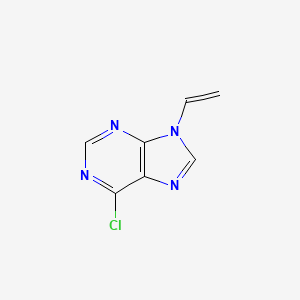
m-Hydroxyphenylglycol
Vue d'ensemble
Description
m-Hydroxyphenylglycol, also known as 3-methoxy-4-hydroxyphenylglycol, is a metabolite of norepinephrine degradation. It is primarily found in the brain, where it serves as the principal norepinephrine metabolite. This compound is released into the blood and cerebrospinal fluid, making it a useful indicator of recent sympathetic nervous system activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Hydroxyphenylglycol typically involves the hydroxylation of phenylglycol derivatives. One common method includes the use of gas chromatography mass spectrometry for the identification and quantitative determination of this compound in biological samples .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized using advanced techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) to extract catecholamines and their metabolites from various biological samples .
Analyse Des Réactions Chimiques
Types of Reactions: m-Hydroxyphenylglycol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding quinone form.
Reduction: The compound can be reduced to form catecholamines.
Substitution: Various substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Catecholamines.
Substitution: Halogenated phenylglycol derivatives.
Applications De Recherche Scientifique
m-Hydroxyphenylglycol has a wide range of scientific research applications:
Chemistry: It is used as a biomarker for the analysis of catecholamine metabolism.
Biology: The compound is studied for its role in the sympathetic nervous system and its involvement in various physiological processes.
Industry: The compound is used in the development of diagnostic tools for neurobiological research.
Mécanisme D'action
m-Hydroxyphenylglycol exerts its effects by acting as a metabolite of norepinephrine. It is involved in the degradation pathway of norepinephrine, where it is converted to vanillylmandelic acid. This process involves several enzymes, including monoamine oxidase and catechol-O-methyltransferase . The molecular targets and pathways involved include the sympathetic nervous system and various neurotransmitter pathways.
Comparaison Avec Des Composés Similaires
3-Methoxy-4-hydroxyphenylglycol sulfate: This compound is a sulfate conjugate of m-Hydroxyphenylglycol and is found in cerebrospinal fluid and urine.
4-Hydroxyphenylglycine: A non-proteogenic amino acid found in vancomycin and related glycopeptides.
Uniqueness: this compound is unique due to its role as a principal metabolite of norepinephrine in the brain. Its presence in blood and cerebrospinal fluid makes it a valuable biomarker for sympathetic nervous system activity, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
(1R)-1-(3-hydroxyphenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8-11H,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAVPIJUJIGGGG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@H](CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158551-93-0 | |
| Record name | m-Hydroxyphenylglycol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158551930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-HYDROXYPHENYLGLYCOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7857ZCE9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one](/img/structure/B3322962.png)







![N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide](/img/structure/B3323032.png)


![(3aR,6aR)-rel-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3323047.png)

